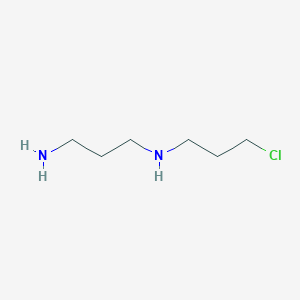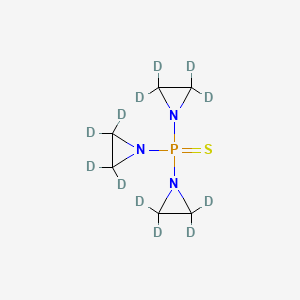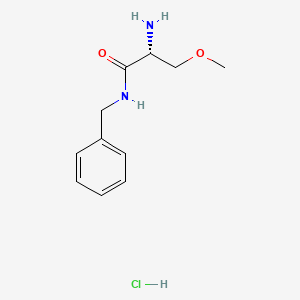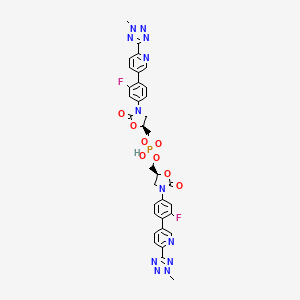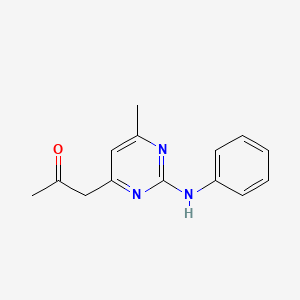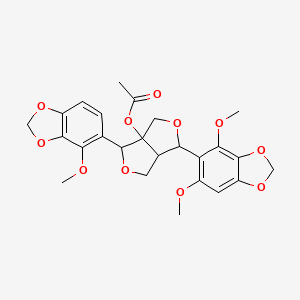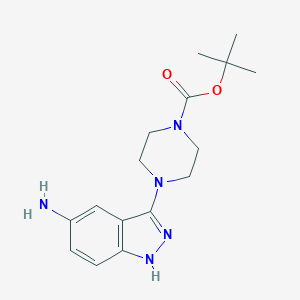
tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate: is an organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound features a tert-butyl group, an indazole ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The indazole and piperazine rings can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide are commonly employed.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . The piperazine moiety enhances its binding affinity and specificity . The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide: This compound contains a benzenesulfonamide group instead of a piperazine moiety.
tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: This compound has a different substitution pattern on the indazole ring.
3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol: This compound features a pyrazolo[3,4-D]pyrimidine ring instead of an indazole ring.
Uniqueness: tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indazole and piperazine rings allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
1260783-50-3 |
|---|---|
Fórmula molecular |
C16H23N5O2 |
Peso molecular |
317.39 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-10-11(17)4-5-13(12)18-19-14/h4-5,10H,6-9,17H2,1-3H3,(H,18,19) |
Clave InChI |
MLEISWAAVNJNFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


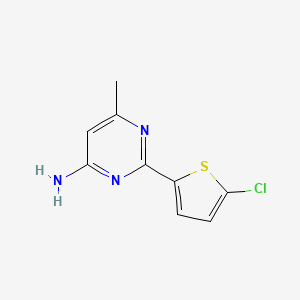
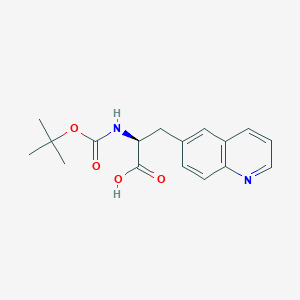
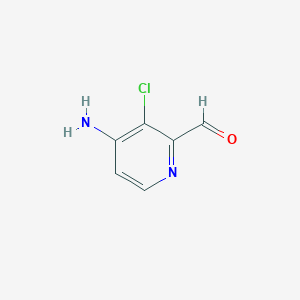

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
